Larazotide acetate (also known as AT-1001) is a synthetic octapeptide developed as a permeability regulator. [] It is classified as a tight junction regulator, primarily targeting the modulation of intestinal permeability. [, , ] Larazotide acetate plays a crucial role in scientific research investigating intestinal barrier function, particularly in the context of celiac disease and other inflammatory conditions. [, , , , , , , , , , ]
Larazotide acetate is a synthetic peptide that functions as a tight-junction regulator. It is primarily investigated for its potential therapeutic role in the management of celiac disease, particularly in preventing the activation of the condition during gluten exposure. This compound is derived from a naturally occurring protein, and its mechanism involves modulating intestinal permeability, which is crucial for maintaining gut health and preventing autoimmune reactions associated with celiac disease.
Larazotide acetate was developed from the peptide sequence derived from the protein zonulin, which plays a significant role in regulating tight junctions between epithelial cells. The compound is synthesized to enhance its stability and efficacy compared to its natural counterpart.
Larazotide acetate is classified as a therapeutic peptide and falls under the category of gastrointestinal agents. It is specifically designed to target conditions related to intestinal permeability and autoimmune diseases.
The synthesis of Larazotide acetate involves solid-phase peptide synthesis (SPPS), a widely used technique for producing peptides. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.
The molecular structure of Larazotide acetate consists of a sequence of amino acids that form a specific three-dimensional conformation essential for its biological activity. The compound's structure includes:
Larazotide acetate undergoes various chemical reactions relevant to its synthesis and stability:
Larazotide acetate exerts its effects by modulating tight junctions in intestinal epithelial cells. It acts on the zonulin pathway, which regulates the permeability of tight junctions:
Research indicates that Larazotide acetate can significantly decrease intestinal permeability in response to gluten challenge in clinical settings, demonstrating its potential efficacy in managing celiac disease symptoms.
Larazotide acetate has shown promise in several therapeutic areas:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: